2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a naphthalene moiety linked to an isoindole structure via a propynyl chain
Preparation Methods
The synthesis of 2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione typically involves the alkylation of 3-(naphthalen-1-yl)prop-2-yn-1-amine with appropriate reagents. One method includes the use of 3-phenylprop-2-en-1-yl bromide in acetonitrile, followed by cyclization under mild conditions with aqueous alkali . The reaction conditions involve heating the mixture at 40–45°C for 10–15 minutes, followed by additional heating at 70–75°C for 15–20 minutes . This process yields the desired product in high purity and yield.
Chemical Reactions Analysis
2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in intramolecular cycloaddition reactions, forming potentially biologically active isoindolium salts.
Substitution Reactions: The presence of the naphthalene and isoindole moieties allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents, leading to the formation of various derivatives.
Scientific Research Applications
2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Biology and Medicine: The compound’s derivatives have shown potential biological activity, making it a candidate for drug development and medicinal chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets through its naphthalene and isoindole moieties. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects . The exact molecular targets and pathways depend on the specific derivatives and their applications.
Comparison with Similar Compounds
Similar compounds to 2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione include other naphthalene and isoindole derivatives. These compounds share structural similarities but differ in their functional groups and specific applications. For example:
Naphthalene Derivatives: Compounds like naphthalene-1-yl-propynyl derivatives have similar structural features but may differ in their reactivity and applications.
Isoindole Derivatives: Isoindole-based compounds with different substituents can exhibit varied biological activities and chemical properties.
Properties
CAS No. |
922190-47-4 |
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Molecular Formula |
C21H13NO2 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-(3-naphthalen-1-ylprop-2-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13NO2/c23-20-18-12-3-4-13-19(18)21(24)22(20)14-6-10-16-9-5-8-15-7-1-2-11-17(15)16/h1-5,7-9,11-13H,14H2 |
InChI Key |
SEFZQYBOKPVWNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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